Segphos

描述

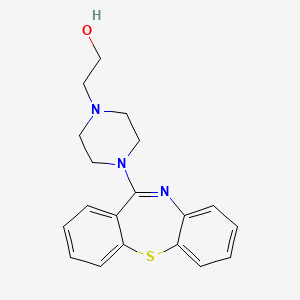

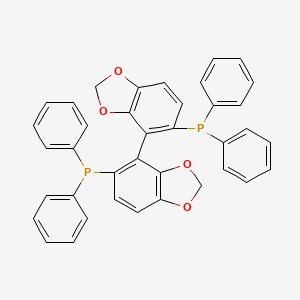

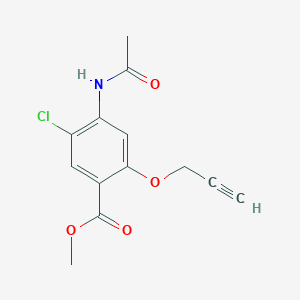

SEGPHOS is a chiral ligand developed by Takasago International Corporation that is used in asymmetric synthesis . It was developed after BINAP and was investigated since it has a narrower dihedral angle between the aromatic faces . This was predicted and then confirmed to increase the enantioselectivity and activity of metal complexes of this compound .

Synthesis Analysis

The synthesis of the hemilabile this compound P–P O ligands was easily performed . The process involved treating the this compound derivatives with BH3·THF in THF at 0°C, and subsequent oxidation of the product with 1% H2O2 in EtOAc at 0°C . This afforded a product with small amounts of impurities .

Molecular Structure Analysis

This compound is based on a bis (1,3-benzodioxole) backbone with different phosphine substituents . In DM-SEGPHOS and DTBM-SEGPHOS, the phenyl groups of this compound are replaced by 3,5-dimethylphenyl and 3,5-di-tert-butyl-4-methoxyphenyl groups, respectively .

Chemical Reactions Analysis

This compound is highly reactive and selective in a variety of asymmetric hydrogenations . In conjunction with ruthenium, rhodium, palladium, and copper complexes, these ligands allow for enantioselectivities of up to >99% .

Physical And Chemical Properties Analysis

This compound is a colorless solid . It is soluble in organic solvents . Its chemical formula is C38H28O4P2 and its molar mass is 610.57 g/mol .

科学研究应用

在催化中的应用

SEGPhos,一种手性二膦配体,在催化中展现出显著的应用。例如,this compound的一个致大且富电子的衍生物已被用于Ru催化的β-酮酸酯不对称氢化反应,在无溶剂条件下实现了高达99.5%的对映选择性(ee)(X. Wan et al., 2005)。同样,设计有狭窄二面角的新手性二膦配体,在其联苯骨架中,被称为this compound,已在多种羰基化合物的不对称催化氢化中展现出卓越的立体识别能力(Takao Saito et al., 2001)。

对映选择性合成

This compound也被用于对映选择性合成。一个显著的例子是其在铜催化的p-喹啉甲醛硼化芳构化中的应用,实现了二苯基硼酸酯的对映选择性合成(Carlos Jarava‐Barrera等,2015年)。此外,阳离子铑(I)/Segphos复合物已被用于催化[2 + 2 + 2]环加成,导致具有出色对映选择性的轴手性联苯二膦酸酯或二羧酸酯(G. Nishida et al., 2008)。

手性萃取

在手性萃取领域,(S)-SEGPHOS已被采用作为手性萃取剂来识别氨基酸对映体,展示了对各种氨基酸的操作性对映选择性(Xiong Liu et al., 2019)。

不对称氢化

此外,this compound衍生物已被应用于不对称氢化过程。例如,(R)-DTBM-SegPHOS在不对称Pd(II)催化的氢化中表现活跃,其中其密集取代的苯环提供了广泛的相互作用网络,模拟了天然酶的行为(Jianzhong Chen et al., 2020)。

催化效率提高

This compound及其衍生物在提高催化效率方面也发挥了重要作用。通过机理引导的配体设计方法开发的配体SEGFAST,在CuH催化的未活化末端烯烃的氢胺化反应中显示出比DTBM-SEGPHOS高62倍的速率增加(Andy A Thomas et al., 2018)。

在催化中发展手性环境

This compound衍生物已被用于在催化中创建独特的手性环境。一个例子是Fc-Segphos配体,当配位到钯(II)阳离子时,由于立体位阻较大的二茂铁基团,在钯中心构建了独特的手性环境。该配体已应用于钯催化的轴手性烯烃的不对称合成,具有良好的对映选择性(Haoxiang Hu et al., 2020)。

不对称环化

已记录了Pd(OAc)2-SEGPHOS组合在催化中用于烯丙基醛与芳基硼酸的不对称芳基化环化。该反应提供了具有优异顺反和对映选择性的顺式环状同烯基醇,突显了this compound在不对称催化中的多功能性(H. Tsukamoto et al., 2008)。

不对称氢硅化

This compound配体已被用于共轭环状烯酮的不对称氢硅化,铜氢化物与非拉式this compound配体配位形成极具反应性的物种,能够以高对映选择性实现这种转化(B. Lipshutz et al., 2004)。

作用机制

Target of Action

Segphos, also known as (2H,2′H-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl)bis(diphenylphosphane), is primarily used as a chiral ligand in asymmetric synthesis . Its primary targets are transition metal catalysts involved in various chemical transformations .

Mode of Action

This compound interacts with its targets, the transition metal catalysts, by forming complexes with them . This interaction is facilitated by the unique structure of this compound, which has a narrower dihedral angle between the aromatic faces compared to other ligands . This structural feature has been confirmed to increase the enantioselectivity and activity of metal complexes of this compound .

Biochemical Pathways

This compound affects the biochemical pathways involved in asymmetric synthesis . It is particularly effective in ruthenium-catalyzed enantioselective hydrogenation . The interaction of this compound with transition metal catalysts influences these biochemical pathways, leading to the production of chiral compounds with high enantioselectivity .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the high enantioselectivity and activity of the chiral compounds produced in reactions where it is used as a ligand . These compounds can have various applications, including in the development of pharmaceuticals and other chemical products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in organic solvents can affect its interaction with transition metal catalysts . Additionally, the temperature and pressure conditions under which the reactions occur can also impact the effectiveness of this compound .

安全和危害

When handling SEGPHOS, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured and all sources of ignition should be removed .

生化分析

Biochemical Properties

Segphos plays a crucial role in biochemical reactions, particularly in asymmetric hydrogenation and allylic alkylation. It interacts with various enzymes and proteins, forming complexes that facilitate these reactions. For instance, this compound forms a complex with ruthenium, which is highly effective in the asymmetric hydrogenation of ketones, leading to high enantioselectivity . Additionally, this compound interacts with palladium in allylic alkylation reactions, enhancing the reactivity and enantioselectivity of the process . These interactions are primarily based on the coordination of the phosphorus atoms in this compound with the metal centers of the enzymes or proteins, stabilizing the transition states and lowering the activation energy of the reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in its role as a catalyst in biochemical reactions. This compound influences cell function by facilitating the synthesis of chiral compounds, which are essential in various biological processes. For example, the asymmetric hydrogenation reactions catalyzed by this compound can produce chiral alcohols, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules . These chiral compounds can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with metal centers in enzymes and proteins. The phosphorus atoms in this compound coordinate with the metal centers, forming stable complexes that facilitate the catalytic reactions. In the case of asymmetric hydrogenation, this compound forms a complex with ruthenium, which activates the hydrogen molecule and transfers it to the substrate, resulting in the formation of chiral products . Similarly, in allylic alkylation, this compound forms a complex with palladium, which activates the allylic substrate and facilitates the nucleophilic attack, leading to the formation of chiral products . These interactions are crucial for the high enantioselectivity and efficiency of the reactions catalyzed by this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under the reaction conditions used in asymmetric hydrogenation and allylic alkylation . Prolonged exposure to air and moisture can lead to the degradation of this compound, reducing its catalytic activity. In in vitro and in vivo studies, the long-term effects of this compound on cellular function are primarily related to the stability of the chiral products formed in the reactions. These products can have lasting effects on cell signaling pathways, gene expression, and cellular metabolism, depending on their stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not exhibit significant toxic or adverse effects . At high doses, this compound can cause toxicity, leading to adverse effects on cellular function and behavior. These effects are primarily related to the accumulation of this compound and its degradation products in the cells and tissues. Threshold effects are observed at certain dosages, where the catalytic activity of this compound is maximized, leading to the efficient synthesis of chiral products. Beyond these thresholds, the toxic effects of this compound become more pronounced, affecting cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a catalyst in biochemical reactions. It interacts with enzymes and cofactors involved in asymmetric hydrogenation and allylic alkylation, facilitating the synthesis of chiral compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the chiral alcohols produced in asymmetric hydrogenation reactions catalyzed by this compound can be further metabolized into bioactive molecules, influencing various metabolic pathways in the cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its catalytic activity and effects on cellular function . For instance, this compound can be transported to specific cellular compartments where it forms complexes with metal centers, facilitating the catalytic reactions. The distribution of this compound within the cells and tissues can also affect its stability and degradation, influencing the long-term effects of the chiral products formed in the reactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is typically localized in specific cellular compartments where it interacts with metal centers and facilitates the catalytic reactions . Targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its catalytic activity and efficiency. The localization of this compound can also affect its stability and degradation, influencing the long-term effects of the chiral products formed in the reactions.

属性

IUPAC Name |

[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZDRSHFIVOQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101145953 | |

| Record name | (R)-(+)-SEGPHOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244261-66-3, 210169-54-3 | |

| Record name | 1,1′-[(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244261-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-SEGPHOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)